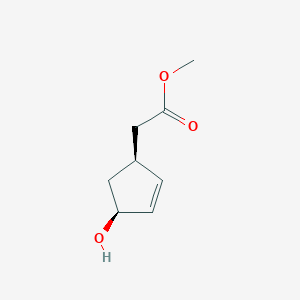
Methyl 2-((1S,4S)-4-hydroxycyclopent-2-enyl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-((1S,4S)-4-hydroxycyclopent-2-enyl)acetate, also known as MHA, is a naturally occurring compound found in various plants. It is a member of the family of cyclopentenones, which are known for their anti-inflammatory properties. MHA has been the subject of extensive research due to its potential therapeutic benefits in various diseases.
作用機序
The mechanism of action of Methyl 2-((1S,4S)-4-hydroxycyclopent-2-enyl)acetate is not fully understood, but it is believed to involve the modulation of various signaling pathways. Methyl 2-((1S,4S)-4-hydroxycyclopent-2-enyl)acetate has been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is responsible for regulating the expression of genes involved in antioxidant defense. It has also been found to inhibit the nuclear factor-kappa B (NF-κB) pathway, which is involved in the production of pro-inflammatory cytokines. Methyl 2-((1S,4S)-4-hydroxycyclopent-2-enyl)acetate has also been found to modulate the expression of various genes involved in cell cycle regulation and apoptosis.
生化学的および生理学的効果
Methyl 2-((1S,4S)-4-hydroxycyclopent-2-enyl)acetate has been found to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation, inhibit tumor growth, and protect against oxidative stress. Methyl 2-((1S,4S)-4-hydroxycyclopent-2-enyl)acetate has also been found to modulate the expression of various genes involved in cell cycle regulation and apoptosis. Additionally, Methyl 2-((1S,4S)-4-hydroxycyclopent-2-enyl)acetate has been found to exhibit neuroprotective effects and improve cognitive function.
実験室実験の利点と制限
Methyl 2-((1S,4S)-4-hydroxycyclopent-2-enyl)acetate has several advantages for lab experiments, including its natural occurrence, ease of synthesis, and low toxicity. However, its low solubility in water and instability under acidic conditions can pose challenges for its use in certain experiments. Additionally, the variability in yield and purity of Methyl 2-((1S,4S)-4-hydroxycyclopent-2-enyl)acetate from different sources can affect the reproducibility of results.
将来の方向性
There are several future directions for the study of Methyl 2-((1S,4S)-4-hydroxycyclopent-2-enyl)acetate. One area of research is the development of novel synthetic methods to improve the yield and purity of Methyl 2-((1S,4S)-4-hydroxycyclopent-2-enyl)acetate. Another area of research is the investigation of the potential therapeutic benefits of Methyl 2-((1S,4S)-4-hydroxycyclopent-2-enyl)acetate in various diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases. Additionally, the elucidation of the molecular mechanism of action of Methyl 2-((1S,4S)-4-hydroxycyclopent-2-enyl)acetate and its interaction with various signaling pathways can provide insights into its potential therapeutic applications.
合成法
Methyl 2-((1S,4S)-4-hydroxycyclopent-2-enyl)acetate can be synthesized through various methods, including the reaction of 4-hydroxycyclopent-2-enone with methyl acetate in the presence of a catalyst. Another method involves the reaction of 4-hydroxycyclopent-2-enone with methyl chloroacetate in the presence of a base. The yield of Methyl 2-((1S,4S)-4-hydroxycyclopent-2-enyl)acetate is dependent on the reaction conditions, including temperature, pressure, and reaction time.
科学的研究の応用
Methyl 2-((1S,4S)-4-hydroxycyclopent-2-enyl)acetate has been studied extensively for its potential therapeutic benefits in various diseases. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-oxidant properties. Methyl 2-((1S,4S)-4-hydroxycyclopent-2-enyl)acetate has been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-6, tumor necrosis factor-alpha, and interferon-gamma. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, Methyl 2-((1S,4S)-4-hydroxycyclopent-2-enyl)acetate has been found to scavenge free radicals and protect against oxidative stress.
特性
IUPAC Name |
methyl 2-[(1S,4S)-4-hydroxycyclopent-2-en-1-yl]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c1-11-8(10)5-6-2-3-7(9)4-6/h2-3,6-7,9H,4-5H2,1H3/t6-,7+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOVNDLFKPGLMEE-NKWVEPMBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1CC(C=C1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C[C@@H]1C[C@@H](C=C1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-((1S,4S)-4-hydroxycyclopent-2-enyl)acetate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

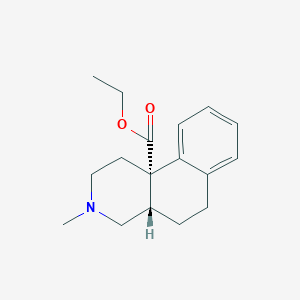
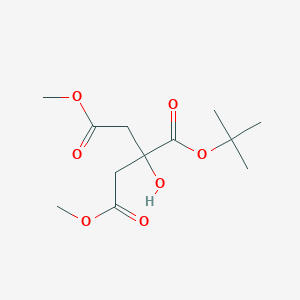
![2-(piperidin-3-yl)-1H-benzo[d]imidazole](/img/structure/B53121.png)

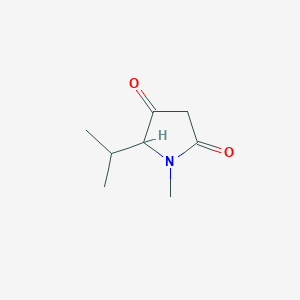
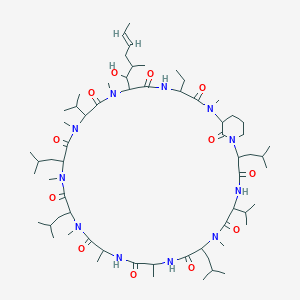

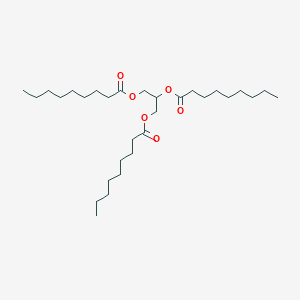
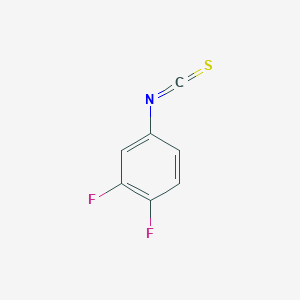


![6-Ethyl-7-methyl-1,8-dihydroimidazo[4,5-g]indole](/img/structure/B53139.png)

![5-Oxo-5-({(2S)-1-oxo-1-[(9-oxo-9,10-dihydroacridin-2-yl)amino]-3-phenylpropan-2-yl}amino)pentanoic acid](/img/structure/B53141.png)